4-methyl-6-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-2H-1,4-benzoxazin-3(4H)-one
Description
The compound 4-methyl-6-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic derivative featuring a benzoxazinone core fused with a pyridazinone moiety. The benzoxazinone scaffold (2H-1,4-benzoxazin-3(4H)-one) is a privileged structure in medicinal chemistry, known for its bioactivity in plant defense and pharmacological applications . This compound’s acetyl linker bridges the benzoxazinone and pyridazinone systems, creating a conformationally constrained architecture that may influence receptor binding or metabolic stability.
Properties
Molecular Formula |
C19H15N3O4S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-methyl-6-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C19H15N3O4S/c1-21-14-9-12(4-6-16(14)26-11-19(21)25)15(23)10-22-18(24)7-5-13(20-22)17-3-2-8-27-17/h2-9H,10-11H2,1H3 |
InChI Key |
FUQXEVQZNMCOEU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazinone core, followed by the introduction of the pyridazinone and thiophene groups through various coupling reactions. Common reagents used in these reactions include hydrazine derivatives, thiophene carboxylic acids, and acyl chlorides. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazinone core and thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents like sodium borohydride (NaBH4), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazines, and various substituted derivatives of the original compound.
Scientific Research Applications
4-methyl-6-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4-methyl-6-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-2H-1,4-benzoxazin-3(4H)-one involves interactions with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with DNA to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound’s dual-core structure distinguishes it from simpler benzoxazinones (e.g., DIMBOA, a natural benzoxazinone with hydroxyl and methoxy groups ) and pyridazinone derivatives. For example:
- DIMBOA (2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one): Lacks the pyridazinone-thiophene system but shares the benzoxazinone core. DIMBOA’s bioactivity in plant defense contrasts with synthetic pyridazinone hybrids, which are often designed for pharmacological targeting .
- 6-Methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one (5a, ): Contains a pyridazinone core but replaces the benzoxazinone with a methylthio-benzyl group. This simplification reduces molecular complexity but may limit multitarget interactions .
Substituent Effects
- Thiophen-2-yl vs. Methoxybenzyl : The target compound’s thiophen-2-yl group (aromatic sulfur heterocycle) differs from the 3-methoxybenzyl substituent in 4-(3-methoxybenzyl)-6-methylpyridazin-3(2H)-one (11a, ) . Thiophene’s electron-rich nature may enhance binding to hydrophobic pockets in biological targets compared to methoxy’s polar effects .
- Acetyl Linker vs. Direct Bonding: In N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide (6a, ), an acetamide linker connects pyridazinone to a pyrazole ring. The target compound’s acetyl group may confer greater flexibility than rigid amide bonds .
Research Findings and Implications
- Bioactivity Potential: Pyridazinone derivatives (e.g., ) show agonist activity at formyl peptide receptors, suggesting the target compound’s thiophene-acetyl system may modulate similar pathways .
- Metabolic Stability : The acetyl linker in the target compound may reduce enzymatic degradation compared to ester-linked analogs like ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate (6a, ) .
- Computational Modeling : Thiophene’s aromaticity could enhance binding to hydrophobic enzyme pockets, as seen in sulfur-containing kinase inhibitors.
Biological Activity
The compound 4-methyl-6-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-2H-1,4-benzoxazin-3(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a benzoxazine core, a pyridazine moiety, and a thiophene ring, which contribute to its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-methyl-6-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-2H-1,4-benzoxazin-3(4H)-one have been tested against various bacterial strains. In one study, derivatives were shown to inhibit the growth of Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative evaluated.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Derivative A | 10 | E. coli |
| Derivative B | 25 | S. aureus |
| Derivative C | 50 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A notable case study involved the evaluation of its effects on human pancreatic cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM. Apoptotic assays indicated that the compound induces apoptosis through the activation of caspase pathways.
Enzyme Inhibition
Inhibition studies have shown that 4-methyl-6-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-2H-1,4-benzoxazin-3(4H)-one acts as a potent inhibitor of various enzymes including acetylcholinesterase (AChE) and monoamine oxidase (MAO). The inhibition constants (Ki) for AChE were reported to be in the low micromolar range, suggesting potential applications in treating neurodegenerative diseases.
The biological activities of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Molecular docking studies reveal that it binds effectively to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions.
Case Studies
- Antimicrobial Efficacy : A study published in 2023 evaluated the antimicrobial efficacy of several benzoxazine derivatives against clinical isolates. The results showed that compounds structurally related to 4-methyl-6-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-2H-1,4-benzoxazin-3(4H)-one exhibited enhanced activity against resistant strains.
- Cancer Cell Line Studies : Another research conducted in 2024 focused on the anticancer effects of this compound on various cancer cell lines including breast and lung cancer models. The findings indicated significant reduction in cell viability and increased apoptosis markers.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
